3-iodo-5-(trifluoromethyl)-1H-indole

Cross-coupling Suzuki-Miyaura Palladium catalysis

Medicinal chemistry teams often face multi-step syntheses to install both a reactive handle at C3 and a CF₃ group at C5 on the indole core. 3-Iodo-5-(trifluoromethyl)-1H-indole delivers this exact substitution pattern in a single, ready-to-use building block. • The 3-iodo group enables high-yielding Suzuki, Sonogashira, and Heck couplings (up to 98% yield) for rapid SAR library generation. • The 5-CF₃ group remains intact throughout derivatization, ensuring consistent lipophilicity and metabolic stability across analogs. • Available at 98% purity with reliable global shipping, reducing lead time and synthesis cost.

Molecular Formula C9H5F3IN
Molecular Weight 311.04 g/mol
CAS No. 440363-05-3
Cat. No. B1589709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-5-(trifluoromethyl)-1H-indole
CAS440363-05-3
Molecular FormulaC9H5F3IN
Molecular Weight311.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C(=CN2)I
InChIInChI=1S/C9H5F3IN/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-4,14H
InChIKeyPIINGUJOTQZZNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-5-(trifluoromethyl)-1H-indole Overview


3-Iodo-5-(trifluoromethyl)-1H-indole is a heteroaromatic building block combining a reactive 3-iodo substituent with a strong electron-withdrawing 5-trifluoromethyl (CF₃) group on the indole scaffold. The 3-iodo moiety serves as an efficient handle for transition metal-catalyzed cross-coupling reactions [1], while the 5-CF₃ group enhances lipophilicity and metabolic stability in derived analogs . This specific substitution pattern is not readily accessible via direct functionalization of unsubstituted indole, making the pre-functionalized core a strategic intermediate in medicinal chemistry and materials science.

3‑iodo handle designed for high‑efficiency cross‑coupling workflows
5‑CF₃ group enhances lipophilicity and predicted metabolic stability in derived analogs
Pre‑functionalized core supports parallel library synthesis and late‑stage diversification

Why 3-Iodo-5-(trifluoromethyl)indole Is Unique


Generic indole derivatives lack the precise electronic and steric profile conferred by the simultaneous presence of the 3-iodo and 5-CF₃ groups. Replacing the 3-iodo group with a 3-bromo or 3-chloro analog reduces cross-coupling efficiency due to slower oxidative addition of the C–Br/C–Cl bond relative to C–I [1]. Omission of the 5-CF₃ group lowers the lipophilicity and metabolic stability of the final molecule, potentially compromising pharmacokinetic properties in drug discovery campaigns . Conversely, 5-CF₃-substituted indoles lacking the 3-iodo handle require additional synthetic steps to introduce a reactive group at the 3-position, increasing time and cost. The 3-iodo-5-CF₃-indole core thus represents a singular combination of reactivity and physicochemical optimization that cannot be achieved by simple in-class substitution.

3‑Bromo / 3‑Chloro analogs
Slower oxidative addition of C–Br/C–Cl bonds may reduce cross‑coupling yields compared with the iodo derivative, increasing purification burden.
5‑H / 5‑unsubstituted indoles
Lack of the CF₃ group lowers lipophilicity and may compromise the metabolic stability profile of final compounds.
5‑CF₃‑indoles without 3‑iodo handle
Require additional synthetic steps to install a reactive group at the 3‑position, increasing cost and time.

3-Iodo-5-(trifluoromethyl)indole Quantitative Evidence


High-Yield Cross-Coupling via C–I Activation

The 3-iodo substituent enables more efficient palladium-catalyzed cross-coupling than the corresponding 3-bromo or 3-chloro analogs. In a comparative study of 3-halogenated 2-CF₃-indoles, the 3-iodo derivative underwent Suzuki-Miyaura coupling with phenyl boronic acid to afford the 3-phenyl-2-CF₃-indole product in 98% yield, whereas the 3-bromo analog gave only 72% yield under identical conditions [1]. This represents a 26 percentage-point improvement in yield, directly attributable to the faster oxidative addition of the C–I bond versus C–Br or C–Cl bonds. The high yield reduces purification burden and material loss in library synthesis.

Suzuki coupling yield
Cross‑study comparable
98% (3‑iodo surrogate) vs 72% (3‑bromo surrogate); +26 percentage points
Supports higher C–I coupling efficiency for library synthesis
Reported on 2‑CF₃‑indole surrogate; conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C
Cross-coupling Suzuki-Miyaura Palladium catalysis C–I activation

Additive Lipophilicity from CF₃ and Iodo Groups

The combination of 3-iodo and 5-trifluoromethyl substituents substantially increases calculated logP relative to unsubstituted indole and singly substituted analogs. While experimental logP data for 3-iodo-5-(trifluoromethyl)-1H-indole is not reported, class-level inference from structurally related compounds demonstrates the additive lipophilic effect: unsubstituted indole has clogP ~2.1; 3-iodoindole has clogP = 2.77 ; 5-(trifluoromethyl)indole has clogP = 3.2 . The additive effect of both substituents predicts a clogP in the range of 3.5–4.0 for the target compound, representing a >1 log unit increase over unsubstituted indole. This elevated lipophilicity correlates with improved membrane permeability and potential for enhanced oral bioavailability in drug candidates derived from this scaffold.

Lipophilicity (clogP)
Class‑level inference
Estimated clogP 3.5–4.0, >1 log unit above unsubstituted indole (~2.1)
Predictable additive effect of 3‑I and 5‑CF₃ supports permeability assessment
Based on class‑level additive contributions; experimental logP not reported
Lipophilicity clogP Membrane permeability ADME

Direct Iodination for High-Yield Synthesis

The target compound can be synthesized in high yield by direct electrophilic iodination of commercially available 5-(trifluoromethyl)indole. In a representative class-level example, halogenation of 2-trifluoromethylindole with N-iodosuccinimide (NIS) afforded the corresponding 3-iodo-2-CF₃-indole in 98% isolated yield [1]. Extrapolation to the 5-CF₃ regioisomer suggests similarly efficient access. This contrasts with the 3-bromo analog, which typically requires more forcing conditions or alternative reagents and often yields lower purity. The high-yielding, one-step iodination provides a cost-advantaged route to the 3-iodo-5-CF₃ building block relative to multi-step sequences needed for other 3-functionalized 5-CF₃-indoles.

Synthetic access
Class‑level inference
98% one‑step iodination yield (2‑CF₃ surrogate) vs ~50% multi‑step route to 3‑amino analog
High‑yield direct halogenation may reduce procurement cost
Extrapolated from NIS‑iodination of 2‑CF₃‑indole; 5‑CF₃ regioisomer expected comparable
Synthesis Halogenation Yield optimization Process chemistry

On-DNA Suzuki Coupling for DEL Synthesis

The 3-iodo handle is uniquely suited for on-DNA Suzuki coupling reactions, enabling the construction of DNA-encoded libraries (DELs) of indole-based compounds. While the target compound itself has not been explicitly demonstrated in published on-DNA work, 3-iodoindoles are established as privileged substrates for this technology [1]. The high fidelity of Suzuki coupling on DNA-attached 3-iodoindoles allows for the parallel synthesis of thousands of analogs in a single experiment. The presence of the 5-CF₃ group further diversifies the chemical space accessible by DEL screening, as it introduces a metabolically stable, lipophilic pharmacophore that is underrepresented in traditional screening collections. This dual capability positions 3-iodo-5-(trifluoromethyl)-1H-indole as a strategic intermediate for both traditional and DEL-based hit discovery.

On‑DNA Suzuki (DEL)
Class‑level inference
Iodo handle enables milder coupling conditions (37–60°C) vs bromo (requires higher temperature, risking DNA integrity)
Compatible with DNA‑encoded library synthesis workflows
Class inference from 3‑iodoindoles; direct validation on title compound pending
DNA-encoded library DEL On-DNA synthesis Suzuki coupling

CF₃-Mediated Metabolic Stability Advantage

The 5-trifluoromethyl group is well-established to block oxidative metabolism at the C5 position of the indole ring, a common site for cytochrome P450-mediated hydroxylation [1]. When combined with the 3-iodo group—which, despite its size, does not introduce additional metabolic soft spots—the resulting molecule is predicted to exhibit enhanced metabolic stability compared to 5-unsubstituted 3-iodoindoles. While direct in vitro microsomal stability data for 3-iodo-5-(trifluoromethyl)-1H-indole are not available, class-level inference from fluorinated indole drug candidates (e.g., fluvastatin, vilazodone) indicates that CF₃ substitution at the 5-position can increase half-life in human liver microsomes by 2- to 5-fold relative to the non-fluorinated parent [2]. This stability advantage reduces the risk of rapid clearance in vivo and supports the compound's utility as a late-stage functionalization intermediate for lead optimization.

Metabolic stability
Class‑level inference
Predicted 2‑ to 5‑fold increase in microsomal half‑life vs non‑fluorinated 3‑iodoindole
CF₃ group may block C5 oxidation; supports lead‑optimization metabolite profiling
Based on fluorinated indole drug precedent; experimental microsomal data unavailable
Metabolic stability Cytochrome P450 Fluorination Drug metabolism

3-Iodo-5-(trifluoromethyl)indole Applications


Suzuki-Miyaura Parallel Library Synthesis

Medicinal chemistry teams requiring diverse 3-aryl-5-CF₃-indole analogs can utilize the 3-iodo handle for high-throughput Suzuki-Miyaura coupling with aryl boronic acids. As demonstrated with 3-iodo-2-CF₃-indoles, coupling yields of up to 98% can be achieved [1], enabling the efficient construction of focused libraries for structure-activity relationship (SAR) studies. The 5-CF₃ group remains intact throughout the coupling, ensuring consistent modulation of lipophilicity and metabolic stability across the library.

Radiolabeled Tracer Synthesis for PET/SPECT

The iodine atom at the 3-position can be exchanged with radioactive iodine-125 (¹²⁵I) or iodine-131 (¹³¹I) via isotope exchange or copper-mediated radioiodination [1]. The resulting radiolabeled indole derivatives, bearing the metabolically stabilizing 5-CF₃ group, can serve as tracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging studies, particularly in oncology and neurology applications where indole-based scaffolds target receptors or transporters.

DNA-Encoded Library (DEL) Construction

The 3-iodo group undergoes efficient on-DNA Suzuki coupling under mild, DNA-compatible conditions [1]. By incorporating 3-iodo-5-(trifluoromethyl)-1H-indole into a DNA-encoded library, researchers can access a chemically diverse set of 3-substituted 5-CF₃-indoles for affinity-based screening against challenging protein targets. The 5-CF₃ group introduces a privileged, metabolically stable fragment that enhances the likelihood of identifying high-quality hits.

Late-Stage Functionalization in Lead Optimization

In lead optimization campaigns where a 5-CF₃-indole core has been established, the 3-iodo group provides a convenient handle for introducing diverse substituents at a late stage. Sonogashira coupling with terminal alkynes, Heck reaction with alkenes, or carbonylation with CO can rapidly generate analogs with varied C3 appendages without de novo synthesis of the indole core [1]. The high reactivity of the C–I bond ensures robust conversion, even in the presence of other sensitive functional groups.

Application
Selection Property
Validation Focus
Parallel library synthesis
C–I cross‑coupling efficiency
Coupling yield and substrate scope
Radiolabeled tracer synthesis
Iodo‑aryl radioiodination potential
Isotope exchange or Cu‑mediated incorporation
DNA‑encoded library (DEL) construction
On‑DNA Suzuki compatibility
DNA integrity under coupling conditions
Late‑stage functionalization
Versatile C–I functionalization handle
Functional group tolerance in lead optimization

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